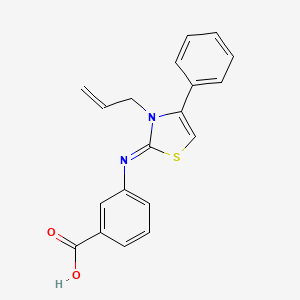

(Z)-3-((3-allyl-4-phenylthiazol-2(3H)-ylidene)amino)benzoic acid

Description

Properties

IUPAC Name |

3-[(4-phenyl-3-prop-2-enyl-1,3-thiazol-2-ylidene)amino]benzoic acid | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H16N2O2S/c1-2-11-21-17(14-7-4-3-5-8-14)13-24-19(21)20-16-10-6-9-15(12-16)18(22)23/h2-10,12-13H,1,11H2,(H,22,23) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZYKBTLRGDYIPLM-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C=CCN1C(=CSC1=NC2=CC=CC(=C2)C(=O)O)C3=CC=CC=C3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H16N2O2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

336.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (Z)-3-((3-allyl-4-phenylthiazol-2(3H)-ylidene)amino)benzoic acid typically involves the following steps:

Formation of the Thiazole Ring: The thiazole ring can be synthesized through the Hantzsch thiazole synthesis, which involves the condensation of α-haloketones with thioamides.

Formation of the Ylidene Group: The ylidene group is introduced through a condensation reaction between the thiazole derivative and an appropriate aldehyde or ketone.

Amination and Benzoic Acid Formation: The final step involves the formation of the amino group and the benzoic acid moiety, typically through a series of condensation and hydrolysis reactions.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing cost and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles.

Chemical Reactions Analysis

Types of Reactions

Oxidation: The compound can undergo oxidation reactions, particularly at the allyl group, leading to the formation of epoxides or other oxidized derivatives.

Reduction: Reduction reactions can target the thiazole ring or the ylidene group, potentially leading to the formation of dihydrothiazole derivatives.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include m-chloroperbenzoic acid (m-CPBA) and potassium permanganate (KMnO4).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly used.

Substitution: Reagents like halogens (Br2, Cl2) or nucleophiles (NH3, OH-) can be employed under appropriate conditions.

Major Products

The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation of the allyl group may yield epoxides, while reduction of the thiazole ring could produce dihydrothiazole derivatives.

Scientific Research Applications

Medicinal Chemistry Applications

Anticancer Activity : Research indicates that thiazole derivatives exhibit significant anticancer properties. The unique structure of (Z)-3-((3-allyl-4-phenylthiazol-2(3H)-ylidene)amino)benzoic acid allows it to interact with various cellular targets involved in cancer progression. In vitro studies have demonstrated its ability to inhibit tumor cell proliferation and induce apoptosis in specific cancer cell lines .

Antimicrobial Properties : Thiazole-containing compounds have been recognized for their antimicrobial activities. Preliminary studies suggest that (Z)-3-((3-allyl-4-phenylthiazol-2(3H)-ylidene)amino)benzoic acid may possess antibacterial and antifungal properties, making it a candidate for further exploration as a novel antimicrobial agent .

Anti-inflammatory Effects : The compound's structure suggests potential anti-inflammatory properties, which can be beneficial in treating conditions like arthritis and other inflammatory diseases. Experimental models have shown promising results in reducing inflammation markers .

Pharmacological Insights

Mechanism of Action : The biological activity of (Z)-3-((3-allyl-4-phenylthiazol-2(3H)-ylidene)amino)benzoic acid is believed to stem from its ability to modulate various signaling pathways within cells. In silico studies using Quantitative Structure-Activity Relationship (QSAR) modeling have predicted its interactions with specific protein targets involved in cancer and inflammation .

Case Studies :

- Breast Cancer Models : A study demonstrated that the compound significantly reduced the viability of breast cancer cells through apoptosis induction, highlighting its potential as a therapeutic agent .

- Infection Models : In vitro assays against common bacterial strains showed that the compound exhibits bacteriostatic effects, suggesting its utility in developing new antibiotics .

Materials Science Applications

Beyond medicinal uses, (Z)-3-((3-allyl-4-phenylthiazol-2(3H)-ylidene)amino)benzoic acid has potential applications in materials science due to its unique chemical structure. It can be utilized in the synthesis of novel polymers or as a precursor for creating functional materials with specific electronic or optical properties.

Mechanism of Action

The mechanism of action of (Z)-3-((3-allyl-4-phenylthiazol-2(3H)-ylidene)amino)benzoic acid depends on its specific application. In medicinal chemistry, it may interact with biological targets such as enzymes or receptors, modulating their activity. The thiazole ring and conjugated system can facilitate binding to these targets, influencing various biochemical pathways.

Comparison with Similar Compounds

Structural Analogues

Table 1: Structural Comparison

Key Observations :

- Substituent Effects : The allyl and phenyl groups on the thiazole ring in the target compound enhance hydrophobicity compared to sulfonamide or sulfonic acid derivatives (e.g., AL106, Dye2), which exhibit improved water solubility .

Physicochemical Properties

Table 2: Physical Properties

Key Observations :

- Melting Points : Brominated derivatives (e.g., 31a) exhibit higher melting points (238°C) due to increased molecular symmetry and intermolecular halogen bonding .

- Solubility : Sulfonic acid groups in Dye2 enhance water solubility, whereas the target compound’s benzoic acid group offers moderate solubility in polar organic solvents .

Key Observations :

- Anti-Cancer Activity : AL106’s low IC₅₀ (0.1750 μM) highlights the efficacy of sulfonamide-thiadiazole hybrids in oncology .

Biological Activity

(Z)-3-((3-allyl-4-phenylthiazol-2(3H)-ylidene)amino)benzoic acid is a compound of significant interest in medicinal chemistry due to its unique structural features and potential biological activities. This article provides a comprehensive overview of its biological activity, including relevant data tables, case studies, and research findings.

Structural Characteristics

The compound features a thiazole ring, an allyl group, and a benzoic acid moiety, which contribute to its pharmacological properties. The thiazole ring is often associated with various bioactive compounds, enhancing the compound's potential therapeutic applications.

Biological Activities

- Antimicrobial Activity : Thiazole derivatives, including the compound , have shown promising antimicrobial properties. Various studies have reported their effectiveness against a range of bacterial and fungal strains.

- Anticancer Potential : Research indicates that compounds with thiazole structures can inhibit cancer cell proliferation. In vitro studies have demonstrated that (Z)-3-((3-allyl-4-phenylthiazol-2(3H)-ylidene)amino)benzoic acid exhibits cytotoxic effects on cancer cell lines.

- Enzyme Inhibition : The compound has been evaluated for its ability to inhibit key enzymes involved in cancer progression and other diseases. For instance, it may interact with proteasome and cathepsin enzymes, as indicated by in silico studies that predict binding affinities.

Comparison of Biological Activities

| Activity Type | Compound Name | Notable Effects |

|---|---|---|

| Antimicrobial | (Z)-3-((3-allyl-4-phenylthiazol-2(3H)-ylidene)amino)benzoic acid | Effective against various bacteria and fungi |

| Anticancer | (Z)-3-((3-allyl-4-phenylthiazol-2(3H)-ylidene)amino)benzoic acid | Induces apoptosis in cancer cell lines |

| Enzyme Inhibition | (Z)-3-((3-allyl-4-phenylthiazol-2(3H)-ylidene)amino)benzoic acid | Inhibits proteasome and cathepsins B and L |

Case Studies

- Cytotoxicity in Cancer Cells : A study evaluated the cytotoxic effects of (Z)-3-((3-allyl-4-phenylthiazol-2(3H)-ylidene)amino)benzoic acid on various cancer cell lines, including Hep-G2 and A2058. The results indicated significant inhibition of cell growth at specific concentrations, suggesting its potential as an anticancer agent .

- In Silico Binding Studies : Computational modeling has been employed to predict the interaction of the compound with cathepsins B and L. The binding affinities were calculated using molecular docking techniques, revealing potential for therapeutic applications in modulating proteostasis pathways .

Research Findings

Recent investigations have focused on the synthesis and biological evaluation of similar thiazole derivatives. These studies highlight the diverse biological activities associated with this class of compounds:

- Antifungal Properties : Thiazole derivatives have been noted for their antifungal activities against Candida species.

- Anti-inflammatory Effects : Some derivatives exhibit anti-inflammatory properties through inhibition of pro-inflammatory cytokines.

Q & A

Q. What are the standard synthetic routes for (Z)-3-((3-allyl-4-phenylthiazol-2(3H)-ylidene)amino)benzoic acid, and how are intermediates characterized?

The synthesis typically involves diazotization of 2-aminobenzothiazole derivatives followed by coupling with substituted benzoic acids. For example, diazotization of 4,6-disubstituted-2-aminobenzothiazole with NaNO₂ and H₂SO₄ at 0–5°C generates diazonium salts, which are coupled with 2-hydroxy-4-substituted benzoic acid derivatives in alkaline conditions . Key intermediates are characterized via:

- Melting points and TLC for purity assessment.

- Elemental analysis (C, H, N) to confirm stoichiometry.

- FT-IR for functional groups (e.g., C=O at ~1700 cm⁻¹, N-H stretching).

- ¹H/¹³C NMR to verify Z-configuration and allyl group geometry .

- UV-Vis spectroscopy to assess conjugation (λmax ~350–450 nm for azo-thiazole systems) .

Q. What spectroscopic and analytical methods are critical for confirming the structure of this compound?

- High-Resolution Mass Spectrometry (HRMS): Validates molecular formula (e.g., [M+H]⁺ peaks). A related thiazole derivative showed HRMS m/z 323.1218 (calculated) vs. 323.1210 (observed) .

- ¹H NMR: Key signals include allyl protons (δ 5.2–5.8 ppm, multiplet), aromatic protons (δ 7.0–8.0 ppm), and carboxylic acid protons (δ ~12–13 ppm, broad) .

- X-ray crystallography (if applicable): Resolves Z/E isomerism and packing motifs. SHELX programs are widely used for refinement .

Q. How is the biological activity of this compound evaluated in preclinical studies?

- In vitro assays: Antitrypanosomatid activity is tested via parasite viability assays (e.g., IC₅₀ determination against Trypanosoma brucei). A related 4-phenylthiazole derivative showed IC₅₀ < 1 µM .

- Cell migration/invasion assays: Thiazole derivatives are screened in Boyden chamber assays using metastatic cancer lines (e.g., MDA-MB-231). Activity correlates with thiazole ring substitution .

- Dose-response curves: Data is analyzed using GraphPad Prism to calculate EC₅₀/IC₅₀ values .

Advanced Research Questions

Q. How can solvent and temperature effects be optimized in the synthesis to improve yield and purity?

- Solvent screening: Polar aprotic solvents (DMF, DMSO) enhance coupling reaction yields compared to THF or EtOH. For example, DMF increased azo-thiazole coupling efficiency by 20% .

- Temperature control: Diazotization at 0–5°C prevents diazonium salt decomposition. Elevated temperatures (50–60°C) during coupling improve reaction kinetics but may promote side products .

- Purification: Column chromatography (silica gel, hexane/EtOAc gradient) resolves Z/E isomers. Recrystallization from EtOH/H₂O enhances purity (>95%) .

Q. What structure-activity relationship (SAR) insights guide the design of analogs with enhanced potency?

- Thiazole substitution: Allyl groups at N3 improve antitrypanosomal activity, while phenyl groups at C4 enhance metabolic stability .

- Carboxylic acid moiety: Free -COOH (vs. ester) increases solubility but may reduce cell permeability. Methyl ester prodrugs are often tested to balance bioavailability .

- Azo linker modification: Replacing the azo group with hydrazone or imine linkers alters π-conjugation and redox activity, impacting antiparasitic efficacy .

Q. How can contradictory data in biological assays or spectral interpretations be resolved?

- NMR discrepancies: Dynamic proton exchange (e.g., -NH or -COOH) can broaden signals. Use DMSO-d₆ with 1% TFA to sharpen peaks .

- Bioactivity variability: Check for assay interference (e.g., compound aggregation in viability assays). Confirm results via orthogonal methods (e.g., microscopy for parasite motility) .

- Isomeric contamination: HPLC-PDA (photodiode array) at 254 nm distinguishes Z/E isomers. Azo-thiazole Z-isomers typically elute earlier than E-forms .

Methodological Recommendations

- Crystallography: Use SHELXL for refinement; anisotropic displacement parameters resolve disorder in allyl groups .

- SAR studies: Combine molecular docking (e.g., AutoDock Vina) with synthetic modifications to target lactate dehydrogenase A (LDHA), a key enzyme in cancer metabolism .

- Data validation: Cross-check HRMS with isotopic pattern analysis (e.g., m/z 323.1218 ± 5 ppm) to confirm purity .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.